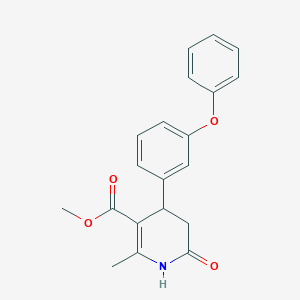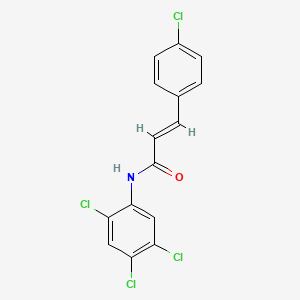
1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including elimination, reduction, bromization, and acylation reactions. For example, the preparation of N-allyl-4-piperidyl benzamide derivatives and similar compounds entails the reaction of piperidin-4-one with various reagents to introduce specific substituents, demonstrating the complexity and versatility of synthetic routes for such compounds (Bi, 2014), (De-ju, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been characterized using techniques such as NMR, MS, and X-ray diffraction, revealing detailed insights into their conformations and configurations. These studies facilitate understanding of the molecular interactions and stability of the compounds, contributing to their chemical and biological properties (Shim et al., 2002), (Szafran et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide and similar molecules often involves interactions with various reagents and conditions, leading to the formation of diverse derivatives with varied biological activities. These reactions can significantly alter the chemical and physical properties of the compounds, making them suitable for different applications (Imamura et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and effectiveness. Studies on compounds like 4-carboxypiperidinium chloride have detailed their crystalline forms and hydrogen-bonding networks, providing insights into their stability and solubility characteristics (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for the development and application of this compound derivatives. The introduction of different functional groups and the formation of salts can significantly affect these properties, impacting their potential use in various fields (Wei et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds such as coumarin-benzimidazole hybrids have shown promising broad-spectrum antimicrobial activity
Mode of Action
Related compounds have been shown to interact with their targets and cause changes that inhibit the growth of the target organisms . The specific interactions and changes caused by 1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide remain to be elucidated.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways in their target organisms, leading to downstream effects such as inhibited growth
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Related compounds have been shown to have various effects, such as inhibiting the growth of target organisms
Action Environment
Factors such as temperature, ph, and the presence of other substances can often influence the action of similar compounds
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGHYFUHGJSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)




![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)